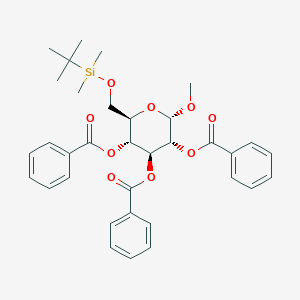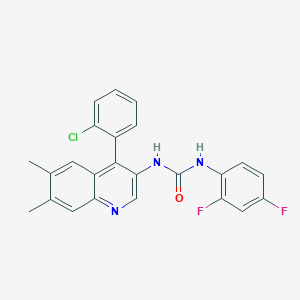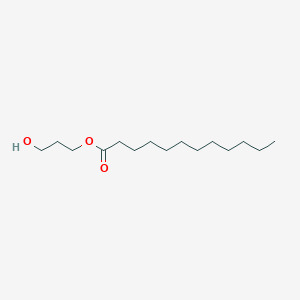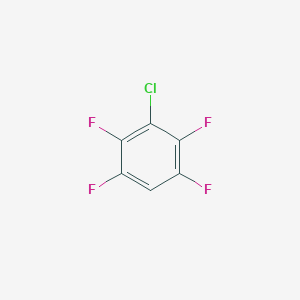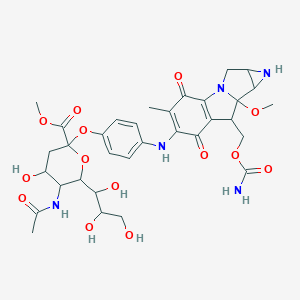
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester, also known as SB3, is a compound that has been synthesized and studied for its potential use as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells. 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Efectos Bioquímicos Y Fisiológicos
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have low toxicity in normal cells, indicating that it may be a safe and effective anti-cancer agent. It has also been shown to have good stability in biological fluids, which is important for its potential use as a therapeutic agent. In addition to its anti-cancer properties, 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have anti-inflammatory effects, which may have implications for its use in other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is that it has been shown to be effective against a range of cancer cell lines, indicating that it may have broad-spectrum anti-cancer activity. However, one limitation is that more research is needed to understand its mechanism of action and to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Another area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more effective anti-cancer therapies. Additionally, research could be done to explore the potential of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester as a therapeutic agent in other diseases, such as inflammation and autoimmune disorders.
Métodos De Síntesis
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is synthesized from mitosene, a naturally occurring compound that has been shown to have anti-cancer properties. The synthesis of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester involves the reaction of mitosene with sialic acid, which is a naturally occurring sugar molecule. The reaction results in the addition of the sialic acid molecule to the mitosene compound, creating 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester.
Aplicaciones Científicas De Investigación
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been tested against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been found to inhibit cancer cell growth and induce cancer cell death in these studies.
Propiedades
Número CAS |
134136-44-0 |
|---|---|
Nombre del producto |
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester |
Fórmula molecular |
C33H41N5O14 |
Peso molecular |
731.7 g/mol |
Nombre IUPAC |
methyl 5-acetamido-2-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C33H41N5O14/c1-13-22(27(45)21-17(12-50-31(34)47)33(49-4)29-18(37-29)10-38(33)24(21)25(13)43)36-15-5-7-16(8-6-15)51-32(30(46)48-3)9-19(41)23(35-14(2)40)28(52-32)26(44)20(42)11-39/h5-8,17-20,23,26,28-29,36-37,39,41-42,44H,9-12H2,1-4H3,(H2,34,47)(H,35,40) |
Clave InChI |
SYJUIEAAMSRTQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
Sinónimos |
7-N-(4-O-sialosylphenyl)-9-methoxymitosane methyl ester 7-SPMM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



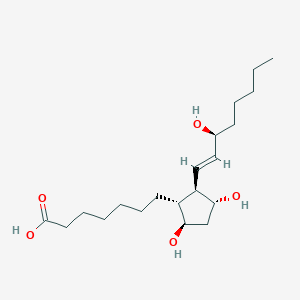
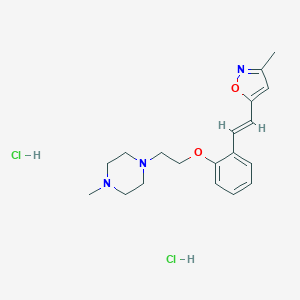
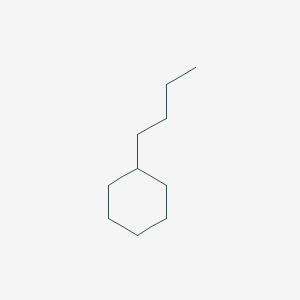
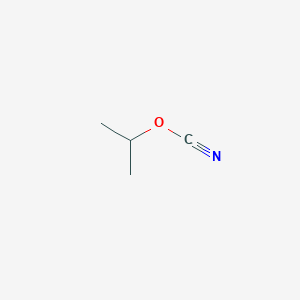
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
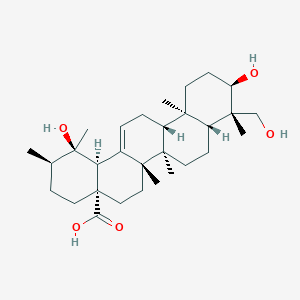
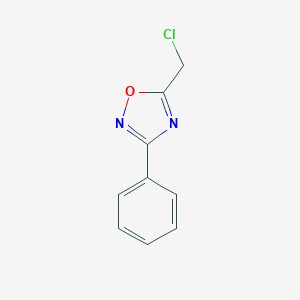
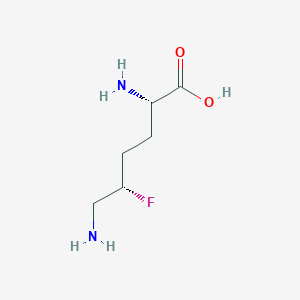
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
